2-Fluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine
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Overview
Description
2-Fluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F2NO This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluoro-4-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Fluorination: The amine group is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the second fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Fluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(4-methoxyphenyl)ethylamine: Similar structure but with a different position of the fluorine atom.
4-Fluoro-2-methoxyphenylamine: Lacks the ethanamine chain but has similar functional groups.
2-Fluoro-5-methoxyphenylamine: Another positional isomer with different chemical properties.
Uniqueness
2-Fluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of its fluorine atoms and methoxy group, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-fluoro-1-(2-fluoro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,9H,5,12H2,1H3 |
InChI Key |
PAGZCUYVTMOTRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CF)N)F |
Origin of Product |
United States |
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